molecular formula C25H31N3O5 B11828934 tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate

tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate

Cat. No.: B11828934
M. Wt: 453.5 g/mol
InChI Key: WUQYUIZPWFFXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyloxy group, a pyridin-2-yl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Scientific Research Applications

Beta-Lactamase Inhibitors

One of the primary applications of this compound is as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance, particularly against bacteria that produce beta-lactamase enzymes, which can hydrolyze beta-lactam antibiotics such as penicillins and cephalosporins. The compound facilitates a more efficient synthesis route for these inhibitors, resulting in higher yields (95% or more) and reduced reaction times .

GPR119 Agonists

Recent studies have indicated that derivatives of piperazine-based compounds can act as GPR119 agonists, which are promising for the treatment of type 2 diabetes mellitus. Tert-butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate can be modified to create analogs that demonstrate significant efficacy in activating GPR119, thus enhancing insulin secretion and glucose homeostasis .

Anticancer Agents

Research has shown that piperazine derivatives exhibit anticancer properties by inducing apoptosis and inhibiting tubulin polymerization. Compounds related to this compound have been studied for their ability to disrupt cancer cell proliferation through these mechanisms .

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

A study demonstrated the utility of this compound in synthesizing a novel beta-lactamase inhibitor. The compound was successfully converted into (2S,5R)-7-oxo-N-piperidin-4-yl-6-sulfoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, showcasing both high yield and efficiency in the synthetic process .

Case Study 2: Development of GPR119 Agonists

In a series of experiments aimed at developing GPR119 agonists, several derivatives were synthesized from this compound. These compounds were evaluated for their biological activity, leading to the identification of several analogs with improved binding affinity and functional activity towards GPR119 receptors .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

This structure features a piperazine ring, a benzyloxy group, and a pyridine moiety, which contribute to its biological properties.

Research indicates that the compound exhibits multiple mechanisms of action that enhance its biological activity:

  • Inhibition of Enzymatic Activity : The compound functions as an inhibitor of specific enzymes that are crucial for bacterial survival, particularly beta-lactamases, which are responsible for antibiotic resistance. This inhibition allows for enhanced efficacy of beta-lactam antibiotics when used in combination therapy .
  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various strains of bacteria, including Mycobacterium tuberculosis, with IC50 values indicating potent activity .

Antitubercular Activity

Recent studies have focused on the antitubercular activity of similar compounds derived from piperazine structures. The following table summarizes the IC50 values observed in related compounds:

CompoundIC50 (μM)Target Pathogen
Compound 6a1.35Mycobacterium tuberculosis
Compound 6e2.18Mycobacterium tuberculosis
tert-Butyl 4-(benzyloxy)-...3.73 - 40.32Various bacterial strains

These results indicate that compounds with structural similarities to this compound may exhibit significant antitubercular activity .

Cytotoxicity Studies

In assessing the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that many derivatives are non-toxic at therapeutic concentrations, suggesting a favorable safety margin for potential clinical use .

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

  • Beta-Lactamase Inhibition : A study demonstrated that certain derivatives effectively inhibited beta-lactamase enzymes, enhancing the effectiveness of existing antibiotics against resistant bacterial strains .
  • Antimicrobial Efficacy : In vitro studies reported that compounds similar to this compound exhibited strong antimicrobial activities with low MIC values against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins, supporting their potential as lead candidates for drug development .

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

tert-butyl 4-(4-oxo-4-phenylmethoxy-3-pyridin-2-ylbutanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C25H31N3O5/c1-25(2,3)33-24(31)28-15-13-27(14-16-28)22(29)17-20(21-11-7-8-12-26-21)23(30)32-18-19-9-5-4-6-10-19/h4-12,20H,13-18H2,1-3H3

InChI Key

WUQYUIZPWFFXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC(C2=CC=CC=N2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.